N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide is a compound that features a pyridinecarboxamide group linked to a phenyl ring, which is further substituted with a 2-methyl-1H-indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The synthesized indole derivative is then coupled with a suitable halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the pyridinecarboxamide group through an amidation reaction, where the coupled product reacts with pyridinecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but differs in the substitution pattern.
Pyridinecarboxamide derivatives: Similar in the pyridinecarboxamide group but vary in the attached substituents.
Uniqueness
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole or pyridinecarboxamide derivatives .
Properties
CAS No. |
391913-76-1 |
---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-(2-methylindol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O/c1-15-13-16-5-2-3-7-20(16)24(15)19-10-8-18(9-11-19)23-21(25)17-6-4-12-22-14-17/h2-14H,1H3,(H,23,25) |
InChI Key |
ZONZTVBTUSKMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.